5-Chloro-2-(propan-2-yl)-1,3-benzothiazol-6-amine
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Overview
Description
5-Chloro-2-(propan-2-yl)-1,3-benzothiazol-6-amine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 5th position, an isopropyl group at the 2nd position, and an amine group at the 6th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(propan-2-yl)-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetone in the presence of a base, followed by chlorination and subsequent amination to introduce the amine group at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(propan-2-yl)-1,3-benzothiazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(propan-2-yl)-1,3-benzothiazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(propan-2-yl)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide
- 5-Chloro-2-(propan-2-yl)benzoic acid
- 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine
Uniqueness
5-Chloro-2-(propan-2-yl)-1,3-benzothiazol-6-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, isopropyl group, and amine group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
58460-38-1 |
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Molecular Formula |
C10H11ClN2S |
Molecular Weight |
226.73 g/mol |
IUPAC Name |
5-chloro-2-propan-2-yl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C10H11ClN2S/c1-5(2)10-13-8-3-6(11)7(12)4-9(8)14-10/h3-5H,12H2,1-2H3 |
InChI Key |
WFWDRWRLQNILTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C(=C2)Cl)N |
Origin of Product |
United States |
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